molecular formula C7H8N4 B1306885 Imidazo[1,2-a]pyrimidin-2-ylmethanamine CAS No. 843609-02-9

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Cat. No. B1306885
M. Wt: 148.17 g/mol
InChI Key: PFJRNIUANBPJHS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a chemical compound with the molecular weight of 148.17 . It has the IUPAC name imidazo[1,2-a]pyrimidin-2-ylmethanamine . The compound is solid in physical form .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Imidazole, and 1 Pyrimidine .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Regiospecific Synthesis and Chemical Functionalization

One of the primary applications of Imidazo[1,2-a]pyrimidin-2-ylmethanamine is in the regiospecific synthesis and chemical functionalization of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. Katritzky et al. (2003) demonstrated the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines with yields ranging from 35-92% through a one-pot reaction, highlighting the compound's significance in creating regioselective structures for further research and development in chemistry (Katritzky, Xu, & Tu, 2003).

Synthetic Approaches and Functionalization Strategies

Further expanding on the synthetic versatility, Goel et al. (2015) reviewed various chemosynthetic methodologies for imidazo[1,2-a]pyrimidines, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. This review comprehensively summarizes the synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines, showcasing their widespread applications in medicinal chemistry and the development of new chemosynthetic strategies (Goel, Luxami, & Paul, 2015).

Development of Novel Therapeutic Agents

Imidazo[1,2-a]pyrimidin-2-ylmethanamine derivatives have been extensively researched for their potential as therapeutic agents. Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This research underscores the compound's utility in the discovery and development of novel therapeutic agents by modifying the imidazo[1,2-a]pyridine scaffold (Deep et al., 2016).

Environmental and Detoxification Applications

Additionally, Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine for chemical detoxification of HgCl2, indicating the compound's potential in environmental applications and the treatment of heavy metal toxicity (Sharma et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used for it . The precautionary statements associated with it are P261, P280, P305, P338, P351 .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJRNIUANBPJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393412
Record name imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

CAS RN

843609-02-9
Record name Imidazo[1,2-a]pyrimidine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843609-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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